molecular formula C14H9Cl2NO4S2 B12613439 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride CAS No. 919110-32-0

1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride

Cat. No.: B12613439
CAS No.: 919110-32-0
M. Wt: 390.3 g/mol
InChI Key: GDDVKIKRTDCHON-UHFFFAOYSA-N
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Description

1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a benzenesulfonyl group, a chloro substituent, and a sulfonyl chloride group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be further functionalized to introduce the benzenesulfonyl, chloro, and sulfonyl chloride groups.

The chloro substituent can be introduced via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride . Finally, the sulfonyl chloride group can be introduced by reacting the indole derivative with chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride involves its ability to interact with various molecular targets, including enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The chloro substituent and benzenesulfonyl group can further enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzenesulfonyl-3-chloro-1H-indole-6-sulfonyl chloride is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of both the chloro and sulfonyl chloride groups on the indole ring provides a unique combination of electrophilic and nucleophilic sites, making it a valuable compound for various chemical and biological applications .

Properties

CAS No.

919110-32-0

Molecular Formula

C14H9Cl2NO4S2

Molecular Weight

390.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-chloroindole-6-sulfonyl chloride

InChI

InChI=1S/C14H9Cl2NO4S2/c15-13-9-17(23(20,21)10-4-2-1-3-5-10)14-8-11(22(16,18)19)6-7-12(13)14/h1-9H

InChI Key

GDDVKIKRTDCHON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)S(=O)(=O)Cl)Cl

Origin of Product

United States

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